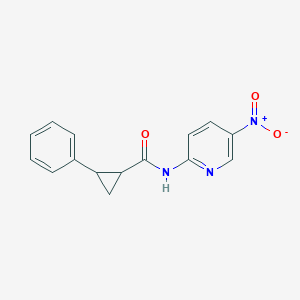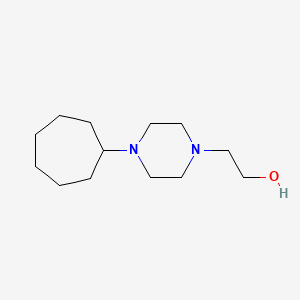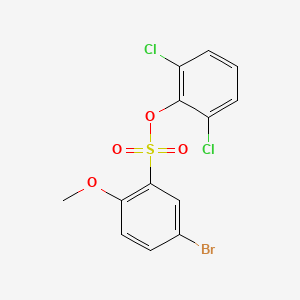![molecular formula C17H11F3N2O2 B4949140 3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- CAS No. 959240-75-6](/img/structure/B4949140.png)
3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]-
Overview
Description
3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- is a compound with significant relevance in medicinal chemistry. It is known for its diverse therapeutic potential, particularly in the fields of antibacterial, anticancer, and anti-inflammatory research . The compound’s structure includes a quinoline core, which is a privileged scaffold in drug design due to its versatility and efficacy in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- typically involves the reaction of quinoline derivatives with appropriate anilines and benzyl amines . The process often requires specific conditions to ensure high yields and purity. For instance, the use of metal catalysts and controlled temperatures can significantly enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methodologies that ensure consistent quality and yield. Techniques such as flow chemistry and one-pot reactions are commonly employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline core, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure optimal reaction outcomes .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, each with unique biological activities. These derivatives can be further explored for their potential therapeutic applications .
Scientific Research Applications
3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- has been extensively studied for its potential in various scientific fields:
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its therapeutic effects . The compound’s ability to inhibit tumor angiogenesis and metastasis is particularly noteworthy in cancer research .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N,1-dimethyl-2-oxo-N-phenyl-3-quinolinecarboxamide: This compound shares a similar quinoline core but differs in its functional groups, leading to distinct biological activities.
Uniqueness
3-Quinolinecarboxamide, 4-hydroxy-N-[2-(trifluoromethyl)phenyl]- stands out due to its trifluoromethyl group, which enhances its biological activity and stability . This unique feature makes it a valuable compound in drug development and other scientific research applications .
Properties
IUPAC Name |
4-oxo-N-[2-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-6-2-4-8-14(12)22-16(24)11-9-21-13-7-3-1-5-10(13)15(11)23/h1-9H,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFMAZJBGUUWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177271 | |
| Record name | 4-Hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-75-6 | |
| Record name | 4-Hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4949101.png)
![N-methyl-N-(pyrimidin-4-ylmethyl)-5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
![5-imino-6-(4-methoxybenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4949111.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)
![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4949136.png)
![(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4949154.png)
![2-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-naphthalen-2-ylacetamide](/img/structure/B4949155.png)
![3-methoxy-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(1-methylpiperidin-4-yl)oxybenzamide](/img/structure/B4949160.png)
